3-Aminopropyl ([1,1'-biphenyl]-4-yl)acetate
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Overview
Description
3-Aminopropyl ([1,1’-biphenyl]-4-yl)acetate is an organic compound that features a biphenyl group attached to an acetate moiety, which is further linked to an aminopropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopropyl ([1,1’-biphenyl]-4-yl)acetate typically involves the esterification of 4-biphenylacetic acid with 3-aminopropanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours .
Industrial Production Methods
On an industrial scale, the production of 3-Aminopropyl ([1,1’-biphenyl]-4-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
3-Aminopropyl ([1,1’-biphenyl]-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Biphenyl-4-carboxylic acid derivatives.
Reduction: Biphenyl-4-ylpropan-1-ol derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Aminopropyl ([1,1’-biphenyl]-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Aminopropyl ([1,1’-biphenyl]-4-yl)acetate involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the biphenyl moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: Used in surface functionalization and materials science.
4-Biphenylacetic acid: A precursor in the synthesis of various biphenyl derivatives.
3-Aminopropanol: A versatile intermediate in organic synthesis.
Uniqueness
3-Aminopropyl ([1,1’-biphenyl]-4-yl)acetate is unique due to its combination of a biphenyl group and an aminopropyl chain, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
918636-66-5 |
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Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
3-aminopropyl 2-(4-phenylphenyl)acetate |
InChI |
InChI=1S/C17H19NO2/c18-11-4-12-20-17(19)13-14-7-9-16(10-8-14)15-5-2-1-3-6-15/h1-3,5-10H,4,11-13,18H2 |
InChI Key |
VXBKJFLWLBAWLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)OCCCN |
Origin of Product |
United States |
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